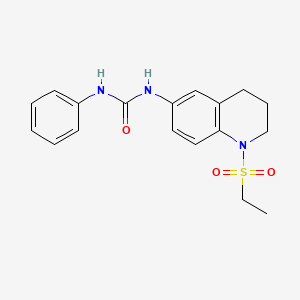

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

描述

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea is a synthetic small molecule characterized by a tetrahydroquinoline core modified with an ethylsulfonyl group at the 1-position and a phenylurea moiety at the 6-position. Its ethylsulfonyl group may enhance solubility or influence target binding, while the phenylurea could contribute to hydrogen bonding interactions with biological targets.

属性

IUPAC Name |

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-2-25(23,24)21-12-6-7-14-13-16(10-11-17(14)21)20-18(22)19-15-8-4-3-5-9-15/h3-5,8-11,13H,2,6-7,12H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATOSSGVQCAPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

化学反应分析

Types of Reactions: 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to modify the tetrahydroquinoline ring.

Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodosobenzene, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction can lead to modified tetrahydroquinoline structures .

科学研究应用

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .

作用机制

The mechanism of action of 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with biological molecules, while the tetrahydroquinoline ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)

- Structure: Shares the tetrahydroquinoline core but substitutes the 1-position with a 2-cyanoethyl group and the 6-position with a diazenyl-benzonitrile group.

- Applications: Used as a diagnostic leveler in Au electrodeposition within ionic liquid electrolytes. Exhibits interfacial adsorption behavior detectable via spectroelectrochemical methods .

- Key Differences : Unlike the target compound, CTDB lacks a sulfonyl or urea group, emphasizing its role in electrochemistry rather than medicinal applications.

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

- Structure : Differs only at the 1-position substituent (cyclopropanecarbonyl vs. ethylsulfonyl).

- The cyclopropanecarbonyl group may confer distinct steric or electronic effects on target binding .

- Handling : Safety guidelines (e.g., P210: "Keep away from heat/sparks") imply shared volatility or flammability risks with sulfonyl-containing analogs .

(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide

- Structure : Features a methoxyphenylsulfonyl group at the 1-position and an acrylamide-hydroxamate group at the 6-position.

- Applications : Demonstrates antitumor activity in colorectal cancer models, likely via HDAC inhibition. The hydroxamate group chelates zinc in HDAC active sites .

- Key Differences : The acrylamide-hydroxamate moiety enhances HDAC affinity compared to the phenylurea in the target compound, suggesting divergent therapeutic targets.

Benzothiazole-Linked Tetrahydroquinoline Derivatives (Patent Examples)

- Structure: Examples include 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.

- Applications : Likely designed for kinase or enzyme inhibition, given benzothiazole and thiazolecarboxylic acid groups.

- Key Differences : Heterocyclic substituents replace phenylurea, indicating broader target specificity in contrast to the sulfonyl/urea combination in the target compound .

Comparative Data Table

Research Implications

- Sulfonyl vs. Carbonyl Groups : Ethylsulfonyl (target compound) and cyclopropanecarbonyl () substituents may differentially influence pharmacokinetics. Sulfonyl groups often enhance metabolic stability compared to esters .

- Urea vs. Hydroxamate : Phenylurea in the target compound may lack the zinc-chelating capacity of hydroxamate-based HDAC inhibitors (), suggesting alternative mechanisms or targets.

- Electrochemical vs. Medicinal Applications: Structural analogs like CTDB highlight the versatility of tetrahydroquinoline derivatives, though functional groups dictate application domains .

常见问题

Q. How can researchers optimize the synthesis of 1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and subsequent urea coupling. Key optimization parameters include:

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | DMF | 70 | – | 65–75 |

| Urea coupling | THF | RT | Triethylamine | 80–85 |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the ethylsulfonyl and phenylurea groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity (>95%) .

- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., S=O stretch at ~1150 cm, urea C=O at ~1650 cm) .

Q. How do structural features influence solubility and stability?

Methodological Answer:

- Lipophilicity : The ethylsulfonyl group enhances membrane permeability but reduces aqueous solubility. Use logP calculations (e.g., via ChemAxon) to predict solubility .

- Stability : The urea bond is prone to hydrolysis under acidic conditions. Stability studies in pH 7.4 buffer (37°C) over 48 hours are recommended .

Q. What are the primary reaction pathways for modifying this compound?

Methodological Answer:

- Oxidation : The ethylsulfonyl group can be oxidized to sulfones using KMnO or CrO, altering electronic properties .

- Substitution : Electrophilic aromatic substitution on the phenyl ring (e.g., nitration) enables diversification of biological activity .

Q. How can researchers validate purity for biological assays?

Methodological Answer:

- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for in vitro studies) .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues .

Advanced Research Questions

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

Q. Table 2: Example Docking Parameters

| Software | Force Field | Grid Size (Å) | Sampling Algorithm |

|---|---|---|---|

| AutoDock Vina | AMBER | 25 × 25 × 25 | Lamarckian GA |

Q. How to resolve contradictions in biological activity data?

Methodological Answer:

Q. What catalytic systems enhance the compound’s synthetic scalability?

Methodological Answer:

Q. How to assess in vivo pharmacokinetics and metabolite profiling?

Methodological Answer:

Q. What AI-driven tools optimize reaction design and data analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。